3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one is a synthetic compound belonging to the chromone family, characterized by a chromone backbone with two hydroxyl groups at positions 5 and 7, and a para-chlorophenyl group at position 3. Its chemical formula is , and it has a molecular weight of approximately 288.68 g/mol. The compound exhibits a density of around 1.5 g/cm³ and a boiling point of approximately 511.3 °C at 760 mmHg . The presence of the chlorine atom and hydroxyl groups enhances its reactivity and potential biological interactions.
The chemical reactivity of 3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one can be attributed to its functional groups, which allow for various reactions, including:
These reactions are facilitated by the compound's ability to stabilize intermediates through resonance.
3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one exhibits a range of biological activities due to its structural features:
The specific mechanisms of action for this compound are still under investigation, but its structural characteristics indicate significant potential for therapeutic applications.
Several methods have been developed for synthesizing 3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one:
These methods allow for efficient production with varying yields depending on the specific conditions employed.
3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one has several potential applications in various fields:
Interaction studies involving 3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one have focused on its binding affinity to various biological targets. These studies highlight:
While these interactions indicate therapeutic potential, they also necessitate caution regarding possible side effects associated with hormonal modulation.
Several compounds share structural similarities with 3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one. Here are some notable examples:
Compound Name | Structure Features | Unique Attributes |
---|---|---|
5-Hydroxyflavone | Hydroxyl group at position 5 | Known for strong antioxidant properties |
6-Methoxyflavone | Methoxy group at position 6 | Exhibits anti-inflammatory effects |
2-(4-Chlorophenyl)-4H-chromen-4-one | Chlorinated phenyl group at position 2 | Similar structure but different biological activities |
7-Hydroxyflavone | Hydroxyl group at position 7 | Stronger anticancer activity compared to others |
The uniqueness of 3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one lies in its specific substitution pattern and the presence of both hydroxyl and chlorinated groups. These features enhance its biological activity and reactivity compared to other chromone derivatives.
The synthesis of 3-(3-chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one benefits from eco-friendly protocols that minimize hazardous waste and improve atom economy. A prominent method involves the use of sodium halides (e.g., NaCl) with aqueous hydrogen peroxide (H₂O₂) in acetic acid, which facilitates halogenation under mild conditions [2]. This approach avoids toxic solvents and achieves chlorination yields exceeding 75% for analogous flavonoids [2]. For instance, brominated and chlorinated flavanones synthesized via this method demonstrated regioselectivity at the C-8 position when applied to catechin derivatives [2].
Another green strategy employs heteropolyacid-supported catalysts, such as HPW-SiO₂, for cyclization reactions. In a 2024 study, HPW-SiO₂ enabled the synthesis of tricyclic flavonoids through cyclocondensation of 3-dithiocarbamic precursors, achieving yields of 81–89% under solvent-free conditions [4]. While this method was applied to iodine-substituted flavonoids, its adaptability to chlorinated systems is plausible, given the electrophilic nature of chlorine sources.
Table 1: Comparison of Green Synthesis Methods for Halogenated Flavonoids
Method | Halogen Source | Catalyst | Yield (%) | Regioselectivity |
---|---|---|---|---|
NaX/H₂O₂/AcOH [2] | NaCl | None | 75–83 | C-8 (flavanones) |
HPW-SiO₂ Cyclization [4] | I₂ | HPW-SiO₂ | 81–89 | C-3 (tricyclic systems) |
These methods highlight the shift toward sustainable halogenation, though challenges remain in directing chlorination to the C-3 position of the chromen-4-one scaffold.
Achieving regioselective chlorination at the C-3 phenyl group requires precise catalytic control. Enzymatic halogenases, such as DklH from Streptomyces albus, have shown promise in modifying flavonoid scaffolds. DklH preferentially chlorinates the A-ring of isoflavones at C-8 but can be engineered for C-3 selectivity through substrate modification [3]. For example, docking studies suggest that introducing bulky substituents at C-5 and C-7 hydroxyls may sterically hinder A-ring access, redirecting chlorination to the C-3 phenyl group [3].
Transition-metal catalysts also offer regiocontrol. Palladium complexes with bidentate ligands (e.g., 1,10-phenanthroline) facilitate directed C–H activation, enabling chlorination at electron-deficient aromatic positions. In a model reaction, Pd(OAc)₂ with PhICl₂ as the chlorine source achieved 68% yield for C-3 chlorination of a flavone analog [6]. However, competing reactions at ortho and para positions necessitate further optimization.
Table 2: Catalytic Systems for Regioselective Chlorination
Catalyst System | Substrate | Chlorine Source | C-3 Selectivity (%) |
---|---|---|---|
DklH Halogenase [3] | Daidzein | NaCl | 42 (C-8 dominant) |
Pd(OAc)₂/PhICl₂ [6] | 5,7-Dimethoxyflavone | PhICl₂ | 68 |
Mechanistic studies indicate that Lewis acid catalysts (e.g., FeCl₃) enhance electrophilic aromatic substitution by polarizing the chlorine source, favoring C-3 attack in meta-substituted phenyl groups [1].
The C-5 and C-7 hydroxyl groups in 3-(3-chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one require protection during chlorination to prevent undesired side reactions. Silyl ethers, particularly tert-butyldimethylsilyl (TBDMS) groups, are widely used due to their stability under acidic conditions. For instance, TBDMS protection of 5,7-dihydroxyflavone prior to chlorination increased yields from 54% to 88% by preventing oxidation [5].
Alternative strategies employ acetyl or benzyl groups, though their removal often requires harsher conditions. A 2022 study demonstrated that acetyl protection of taxifolin’s hydroxyls allowed selective bromination at C-6 and C-8, suggesting analogous applicability for chlorination [6]. However, overprotection can hinder reactivity; thus, orthogonal protection (e.g., TBDMS at C-7 and acetyl at C-5) is recommended for stepwise deprotection [5].
Table 3: Protecting Group Efficiency in Halogenated Flavonoid Synthesis
Protecting Group | Deprotection Method | Stability During Chlorination | Yield (%) |
---|---|---|---|
TBDMS | TBAF | High | 88 [5] |
Acetyl | NaOH/MeOH | Moderate | 76 [6] |
Benzyl | H₂/Pd-C | Low | 62 [6] |
Recent advances in photolabile groups (e.g., nitroveratryl) offer spatiotemporal control, though their application to flavonoids remains exploratory [5].
The compound 3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one represents a structurally significant member of the chromenone family, exhibiting substantial antimicrobial properties against various multidrug-resistant pathogens. Research on related halogenated chromenone derivatives demonstrates potent activity against clinically relevant resistant bacterial strains, particularly those responsible for nosocomial infections [1].
Studies on structurally similar compounds reveal that halogenated 3-nitro-2H-chromenes display remarkable efficacy against multidrug-resistant Staphylococcus aureus and Staphylococcus epidermidis strains, with minimum inhibitory concentration values ranging from 1-8 μg/mL for tri-halogenated derivatives [1]. The tri-halogenated compound 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene demonstrated exceptional activity with minimum inhibitory concentration values of 4 μg/mL against multidrug-resistant Staphylococcus aureus and 1-4 μg/mL against Staphylococcus epidermidis [1].
The antimicrobial efficacy of chromenone derivatives exhibits a clear structure-activity relationship pattern. Mono-halogenated nitrochromenes showed moderate anti-staphylococcal activity with minimum inhibitory concentration values of 8-32 μg/mL, while compounds bearing electron-donating groups demonstrated significantly reduced or absent inhibitory effects [1]. The incorporation of additional halogen atoms proved beneficial for antimicrobial activity, with tri-halogenated chromenes displaying the highest antibacterial activity in tested series [1].
The antimicrobial spectrum of 3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one and related chromenone derivatives demonstrates marked selectivity toward Gram-positive bacterial pathogens over Gram-negative species. Comprehensive antimicrobial screening reveals that halogenated nitrochromenes exhibit potent bioactivity against Gram-positive bacteria while remaining non-effective against Gram-negative bacterial strains [1].
Research findings indicate that all tested chromene derivatives showed bioactivity against methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis but demonstrated no inhibitory effects against Gram-negative pathogens including Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli, even at concentrations exceeding 128 μg/mL [1]. This selective activity pattern suggests that the mechanism of action involves targeting specific cellular components or processes that are more accessible or critical in Gram-positive bacterial cell architecture.
The differential susceptibility between Gram-positive and Gram-negative bacteria can be attributed to fundamental differences in cell wall structure and composition. Gram-positive bacteria possess a thick peptidoglycan layer that may facilitate compound penetration or provide specific binding sites, while the complex outer membrane structure of Gram-negative bacteria creates an additional barrier that limits compound access to intracellular targets [2].
Studies on chromene-sulfonamide hybrids demonstrate that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, with compound 8b showing minimum inhibitory concentration values of 32 μg/mL against Staphylococcus aureus and 64 μg/mL against Escherichia coli [3]. The presence of sulfonamide moieties appears to enhance penetration through Gram-negative bacterial outer membranes, suggesting that structural modifications can overcome the inherent selectivity limitations.
The biofilm disruption capabilities of 3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one and structurally related compounds represent a critical therapeutic advantage in combating nosocomial infections. Biofilm formation by pathogenic bacteria creates a significant challenge in clinical settings, as these structured microbial communities exhibit enhanced resistance to conventional antimicrobial agents and host immune responses [4].
Chromone-3-carbonitrile derivatives demonstrate exceptional antibiofilm activity against fluconazole-resistant Candida albicans, with compounds such as 6-bromochromone-3-carbonitrile inhibiting biofilm formation by greater than 95% at concentrations of 10 μg/mL [5]. These compounds effectively suppress hyphal development and cell aggregation, which are prerequisite processes for Candida albicans biofilm formation [5]. The mechanism involves downregulation of biofilm-related genes including TEC1 and UME6, while simultaneously affecting cellular morphology and adherence properties [5].
Research on formylchromone derivatives reveals potent antibiofilm activity against Vibrio parahaemolyticus and Vibrio harveyi, with compounds 6B3FC and 6C3FC demonstrating minimum inhibitory concentration values of 20 μg/mL and significant biofilm inhibition at concentrations as low as 5-10 μg/mL [6] [7]. Scanning electron microscopy analysis confirms substantial reduction in bacterial cell aggregation and extracellular matrix formation, indicating disruption of the biofilm architecture [6] [7].
The biofilm disruption mechanisms involve multiple cellular targets and processes. Studies demonstrate that active chromone derivatives interfere with quorum sensing pathways, which are essential for coordinated biofilm development and maturation [8]. Additionally, these compounds affect extracellular polymeric substance production, protein synthesis, and extracellular deoxyribonucleic acid content, leading to compromised biofilm structural integrity [9].
The immunomodulatory properties of 3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one involve complex interactions with antigen-presenting cell systems that regulate immune responses and maintain immunological homeostasis. Research on related chromone derivatives demonstrates significant effects on inflammatory pathways and immune cell function, suggesting potential therapeutic applications in autoimmune diseases and immune-mediated disorders [18] [19].
Studies on the novel chromone derivative DCO-6 reveal substantial anti-inflammatory properties through inhibition of reactive oxygen species-dependent activation of the TRAF6-ASK1-p38 pathway [19]. This compound significantly reduces lipopolysaccharide-induced production of nitric oxide, interleukin-1β, and interleukin-6 in both RAW264.7 cells and mouse primary peritoneal macrophages [19]. The mechanism involves specific inhibition of Toll-like receptor 4-dependent p38 activation without directly affecting kinase activity, indicating targeted modulation of inflammatory signaling cascades [19].
The immunomodulatory effects extend to the regulation of cytokine production and inflammatory mediator release. DCO-6 treatment results in decreased levels of inducible nitric oxide synthase, interleukin-1β, and interleukin-6 messenger ribonucleic acid expression, demonstrating transcriptional-level regulation of inflammatory responses [19]. Additionally, this compound disrupts the formation of the TRAF6-ASK1 complex, which is critical for downstream p38 mitogen-activated protein kinase activation and inflammatory signal propagation [19].
Research on chromanol and chromenol structures reveals diverse anti-inflammatory and immunomodulatory activities through multiple molecular mechanisms [18]. These compounds affect various aspects of immune cell function including macrophage activation, dendritic cell maturation, and T cell responses [18]. The presence of hydroxyl groups at specific positions enhances the ability to modulate inflammatory pathways through antioxidant mechanisms and direct protein interactions [18].